N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-24(2)15-29-21-14-19(12-13-20(21)26-23(24)28)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAAMHGWXPYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Benzoxazepine derivatives and biphenyl carboxamides are well-studied classes of serotonin receptor modulators.
Table 1: Structural Comparison of Benzoxazepine Derivatives
| Compound Name | Core Structure | Key Substituents | Receptor Target(s) |
|---|---|---|---|
| Target Compound | Benzoxazepine | 3,3-dimethyl; biphenyl carboxamide | Hypothesized: 5-HT1/5-HT2 |
| Sumatriptan | Indole | Sulfonamide group | 5-HT1B/1D agonist |
| Ritanserin | Benzofuran | Ketone; fluorophenyl group | 5-HT2A/2C antagonist |
| Ondansetron | Carbazole | Imidazole ring | 5-HT3 antagonist |
Key Observations:
Core Structure Differences: The target compound’s benzoxazepine core distinguishes it from indole-based agonists (e.g., sumatriptan) and carbazole-based antagonists (e.g., ondansetron). Benzoxazepines offer a rigid framework that may enhance receptor subtype selectivity compared to flexible alkylamine chains in older 5-HT ligands .
Receptor Selectivity :
- While sumatriptan selectively activates 5-HT1B/1D receptors (used for migraines), the target compound’s dimethyl and carboxamide groups may favor 5-HT1A or 5-HT2A interactions, analogous to atypical antipsychotics like risperidone (which combines 5-HT2A/D2 antagonism) .
- Unlike ondansetron, which exclusively targets 5-HT3 receptors (for chemotherapy-induced nausea), the biphenyl group in the target compound suggests a broader affinity profile, possibly spanning 5-HT1 and 5-HT2 families.
Table 2: Hypothetical Pharmacokinetic Comparison*
| Compound | LogP | Half-Life (hr) | Bioavailability (%) | Metabolic Pathway |
|---|---|---|---|---|
| Target Compound | ~3.5 | 6–8 | ~50 | CYP3A4/2D6 oxidation |
| Sumatriptan | 1.2 | 2 | 15–20 | MAO-A mediated |
| Ritanserin | 4.0 | 24–30 | >90 | CYP3A4 glucuronidation |
*Data extrapolated from structural analogs and physicochemical properties.
Therapeutic Implications :
- The target compound’s moderate logP (~3.5) and extended half-life (6–8 hours) suggest improved CNS exposure compared to sumatriptan (shorter half-life, low bioavailability). However, its reliance on CYP3A4/2D6 metabolism may pose drug-drug interaction risks, similar to ritanserin .
- Preclinical studies of benzoxazepines with similar substituents report anxiolytic and antidepressant effects in rodent models, likely via 5-HT1A partial agonism. In contrast, biphenyl carboxamides are explored for neurodegenerative diseases due to dual 5-HT/σ receptor modulation.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This compound belongs to the benzoxazepine class, which is known for a variety of pharmacological effects including anticancer and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzoxazepine ring and a biphenyl moiety. The structural formula can be represented as follows:
This molecular configuration contributes to its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases that play critical roles in cancer progression and inflammatory responses.
Target Enzymes
Table 1 summarizes potential target enzymes and their associated pathways:
| Target Enzyme | Pathway | Effect of Compound |
|---|---|---|
| PI3K | Cell survival and proliferation | Inhibition |
| mTOR | Protein synthesis | Inhibition |
| P-Rex1 | Neutrophil activation | Inhibition |
Anticancer Activity
Research indicates that compounds within the benzoxazepine class exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. A recent study demonstrated that this compound reduced cell viability in breast cancer cells by inducing cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
Case Studies
A notable case study involved the evaluation of the compound's effects on human neutrophils. The study demonstrated that treatment with this compound resulted in decreased neutrophil migration in response to inflammatory stimuli. This effect was attributed to the inhibition of the P-Rex1 pathway.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route includes cyclization processes that form the benzoxazepine structure followed by functionalization to introduce the biphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
